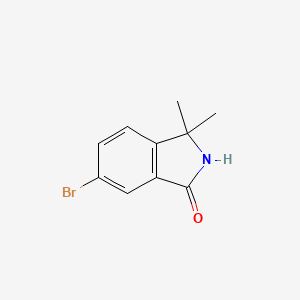

![molecular formula C9H4BrNS B1378952 5-Bromobenzo[B]thiophene-2-carbonitrile CAS No. 38251-66-0](/img/structure/B1378952.png)

5-Bromobenzo[B]thiophene-2-carbonitrile

Overview

Description

5-Bromobenzo[B]thiophene-2-carbonitrile is a chemical compound with the molecular formula C9H4BrNS . It is widely used as a basic skeleton in the fields of medicine, pesticides, functional materials, and more .

Synthesis Analysis

The synthesis of 5-Bromobenzo[B]thiophene-2-carbonitrile involves several methods, with the reaction materials including chlorobenzene and 1-bromo-4-[(2,2-dimethoxyethyl)thio]benzene . More detailed synthesis procedures and strategies can be found in the literature .

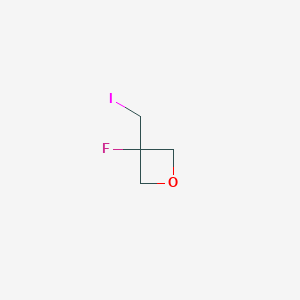

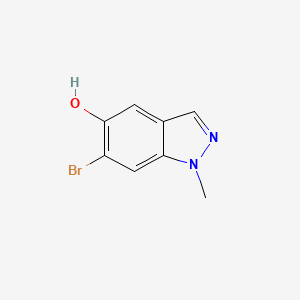

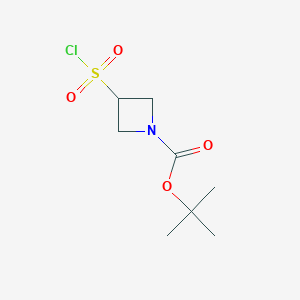

Molecular Structure Analysis

The molecular structure of 5-Bromobenzo[B]thiophene-2-carbonitrile can be analyzed using various techniques. The ChemSpider database provides information about its structure .

Chemical Reactions Analysis

Thiophene-based analogs, including 5-Bromobenzo[B]thiophene-2-carbonitrile, have been the subject of extensive research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromobenzo[B]thiophene-2-carbonitrile include a molecular weight of 238.10 g/mol . It is recommended to be stored in a dark place, sealed in dry conditions .

Scientific Research Applications

Photophysical Properties and Synthesis

- Researchers have synthesized fluorescent derivatives of benzo[b]thiophene, including compounds similar to 5-bromobenzo[b]thiophene-2-carbonitrile. These compounds demonstrate a balance between electronic distribution delocalization and intramolecular charge transfer interactions, influencing their excited-state relaxation pathways. This research contributes to understanding the photophysical behavior of benzo[b]thiophene derivatives in solvents like acetonitrile (Venanzi et al., 2005).

Quantum Chemical Calculations

- Quantum chemical calculations have been performed on similar benzo[b]thiophene carbonitrile derivatives. These studies provide insights into the electronic structures and potential applications of these compounds in various fields, including material science (Oturak et al., 2017).

Application in Dye Synthesis

- Benzo[b]thiophene derivatives have been used in the synthesis of azo dyes. These dyes, derived from reactions involving similar compounds, exhibit good coloration and fastness properties on materials like polyester. This application is significant for the textile industry (Sabnis & Rangnekar, 1989).

Synthetic Applications in Medicinal Chemistry

- Synthesis of various derivatives of benzo[b]thiophene, like pyrrolobenzo[b]thieno[1,4]diazepines, has been explored. These derivatives have potential applications in medicinal chemistry for drug development (El-Kashef et al., 2007).

Mechanism of Action

While the specific mechanism of action for 5-Bromobenzo[B]thiophene-2-carbonitrile is not mentioned in the search results, thiophene-based analogs are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

properties

IUPAC Name |

5-bromo-1-benzothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrNS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJVBVXOTGGAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(S2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Boc-1,8-diazaspiro[4.6]undecane](/img/structure/B1378871.png)

![8-Boc-1,8-diazaspiro[4.5]decane oxalate](/img/structure/B1378872.png)

![3-Azabicyclo[3.1.1]heptan-6-ol hydrochloride](/img/structure/B1378878.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B1378879.png)

![Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1378880.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1378885.png)

![1H-Pyrazolo[4,3-B]pyridine-7-carboxylic acid](/img/structure/B1378887.png)